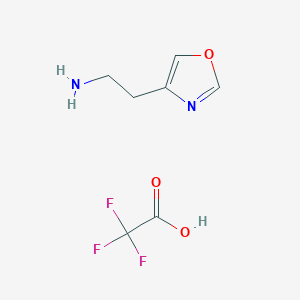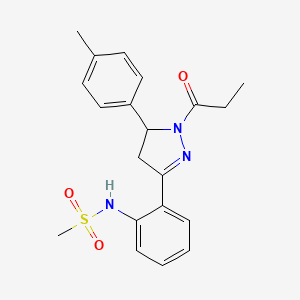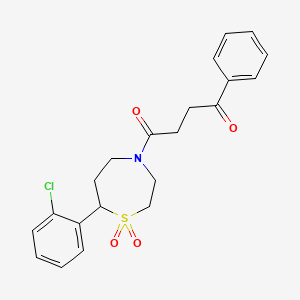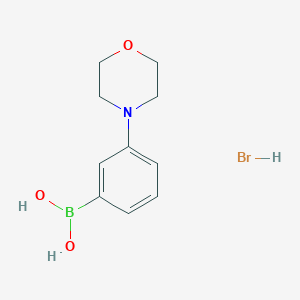
3-吗啉代苯硼酸氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholinophenylboronic acid hydrobromide is a chemical compound with the molecular formula C10H15BBrNO3 . It is a synthetically versatile pinacol boronic ester group (Bpin) that is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Molecular Structure Analysis
The molecular structure of 3-Morpholinophenylboronic acid hydrobromide consists of a morpholino group attached to a phenylboronic acid group. The InChI code for this compound is 1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H .
Physical And Chemical Properties Analysis
3-Morpholinophenylboronic acid hydrobromide has a molecular weight of 287.95 . It is recommended to be stored in a refrigerator .
科学研究应用
传感应用
硼酸,包括3-吗啉代苯硼酸氢溴酸盐,在各种研究领域得到越来越广泛的应用 . 它们由于与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,已用于各种传感应用 . 这些传感应用可以是均相测定或异相检测 .
生物标记
硼酸与二醇的关键相互作用使其能够用于包括生物标记在内的各个领域 . 这涉及使用硼酸标记特定的生物分子以进行检测或跟踪 .
蛋白质操作和修饰
硼酸已用于蛋白质操作和修饰 . 这涉及使用硼酸改变蛋白质的结构或功能以用于各种研究目的 .
分离技术
硼酸已用于分离技术 . 这涉及使用硼酸从混合物中分离特定分子 .
治疗剂的开发
作用机制
Target of Action
3-Morpholinophenylboronic acid hydrobromide is a type of organoboron compound Organoboron compounds are generally used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In these reactions, the organoboron compound acts as a nucleophile, donating electrons to form a new bond with an electrophilic organic group .
Mode of Action
The mode of action of 3-Morpholinophenylboronic acid hydrobromide is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
In general, organoboron compounds used in suzuki-miyaura coupling reactions can influence a wide range of biochemical pathways by enabling the formation of complex organic structures .
Result of Action
The result of 3-Morpholinophenylboronic acid hydrobromide’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of complex organic structures, which can have various molecular and cellular effects depending on the specific structures formed .
Action Environment
The action of 3-Morpholinophenylboronic acid hydrobromide can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by factors such as light, heat, and moisture.
生化分析
Biochemical Properties
The biochemical properties of 3-Morpholinophenylboronic acid hydrobromide are not fully understood yet. It is known that boronic acid derivatives, like 3-Morpholinophenylboronic acid hydrobromide, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Cellular Effects
The specific cellular effects of 3-Morpholinophenylboronic acid hydrobromide are currently unknown. Boronic acid derivatives are generally known to interact with various cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Morpholinophenylboronic acid hydrobromide is not fully elucidated. In the context of Suzuki–Miyaura coupling reactions, boronic acids participate in transmetalation, a process where a metal atom exchanges its ligands with other atoms or groups .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways involving 3-Morpholinophenylboronic acid hydrobromide are not known. Boronic acids are known to participate in various biochemical reactions, including transmetalation in Suzuki–Miyaura coupling .
Transport and Distribution
Subcellular Localization
The subcellular localization of 3-Morpholinophenylboronic acid hydrobromide is not known. The localization of boronic acids within cells can be influenced by various factors, including their chemical properties and interactions with other biomolecules .
属性
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKANEVQSXHKPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

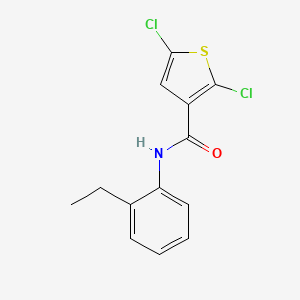
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
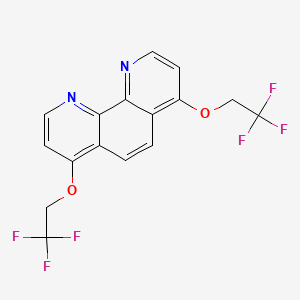
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)

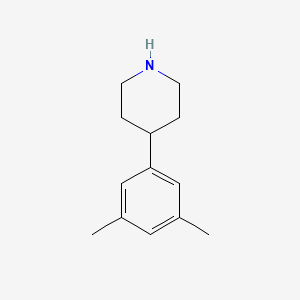

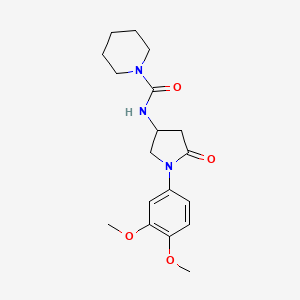
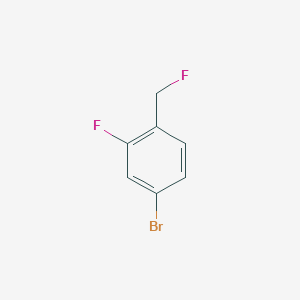
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)
